OT-551 hydrochloride

描述

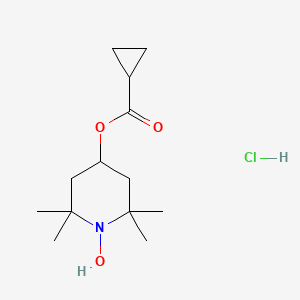

Structure

3D Structure of Parent

属性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEXDXBTNACMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211794 | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627085-15-8 | |

| Record name | OT-551 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OT-551 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OT-551 Hydrochloride: A Technical Guide to its Mechanism of Action

Introduction: The Rationale for a Novel Ophthalmic Antioxidant

OT-551 hydrochloride is a novel, topically administered small molecule developed by Othera Pharmaceuticals as a potential therapeutic agent for ophthalmic diseases characterized by oxidative stress and inflammation, most notably geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[1] This technical guide provides an in-depth exploration of the core mechanism of action of OT-551, its molecular interactions, and the preclinical and clinical evidence that has defined its therapeutic potential.

OT-551 is a disubstituted hydroxylamine that acts as a prodrug, readily penetrating the cornea and being converted by intraocular esterases to its active metabolite, Tempol-H (TP-H).[2] Both OT-551 and TP-H possess a reactive hydroxylamine group, which is central to their potent antioxidant effects.[2] The primary therapeutic hypothesis for OT-551 is its ability to mitigate the oxidative damage and inflammatory cascades implicated in the pathogenesis of diseases like AMD.[2]

Core Mechanism of Action: A Dual Approach to Cellular Protection

The therapeutic efficacy of OT-551 is rooted in a dual mechanism of action that combines direct antioxidant activity with the modulation of key inflammatory signaling pathways.

Potent Antioxidant Activity via Superoxide Dismutase (SOD) Mimicry

The cornerstone of OT-551's mechanism of action lies in the potent antioxidant properties of its active metabolite, Tempol, which functions as a superoxide dismutase (SOD) mimetic.[3] SODs are a critical class of endogenous antioxidant enzymes that catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Tempol replicates this activity through a catalytic cycle:

-

Reduction of Tempol: Tempol's nitroxide radical accepts an electron from a superoxide radical, converting it to the corresponding hydroxylamine (Tempol-H) and neutralizing the superoxide to form molecular oxygen.[4]

-

Re-oxidation of Tempol-H: The reduced Tempol-H can then react with another superoxide radical, regenerating the active Tempol nitroxide and producing hydrogen peroxide.[4]

This cyclical process allows a single molecule of Tempol to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.[4] By scavenging superoxide, Tempol also prevents the formation of the highly damaging peroxynitrite radical, which is formed from the reaction of superoxide with nitric oxide.

Diagram: Catalytic Cycle of Tempol as a Superoxide Dismutase (SOD) Mimetic

Caption: Catalytic cycle of Tempol as an SOD mimetic.

Attenuation of Inflammatory Signaling via NF-κB Inhibition

Beyond its direct antioxidant effects, OT-551, through its active metabolite Tempol, modulates inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcriptional regulator of inflammation, and its aberrant activation is a hallmark of many chronic inflammatory diseases, including AMD.[6]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7]

Tempol has been shown to intervene in this cascade by preventing the degradation of IκBα.[5] By stabilizing the IκBα-NF-κB complex in the cytoplasm, Tempol effectively blocks the nuclear translocation and DNA binding of NF-κB, thereby downregulating the expression of its target genes.[5] This leads to a reduction in the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70).[8]

Diagram: Inhibition of the NF-κB Signaling Pathway by Tempol

Caption: Tempol inhibits NF-κB activation by preventing IκB degradation.

Preclinical and Clinical Evidence

The therapeutic rationale for OT-551 is supported by a body of preclinical and clinical research, primarily focused on its potential application in geographic atrophy.

Preclinical Studies

In a rat model of light-induced retinal degeneration, systemic administration of both OT-551 and its metabolite, Tempol-H, demonstrated significant protection of retinal pigment epithelium (RPE) cells and photoreceptors.[8][9] This protective effect was observed both morphologically, through quantitative histology, and functionally, via electroretinography (ERG).[9] These findings suggest a direct protective effect of the compounds on retinal cells under oxidative stress.

Clinical Trials

OT-551 has been evaluated in Phase II clinical trials for the treatment of geographic atrophy.[2][3]

-

A single-center, open-label Phase II study involving 10 participants with bilateral GA showed that topical administration of 0.45% OT-551 three times daily for two years was well-tolerated.[2] The study suggested a possible effect in maintaining best-corrected visual acuity (BCVA) in the treated eyes compared to the untreated fellow eyes.[2] However, there were no statistically significant differences in other secondary outcomes, such as the rate of GA lesion enlargement.[2][10]

-

A larger, randomized, double-masked, placebo-controlled Phase II clinical trial involving 137 subjects with GA did not demonstrate a reduction in the progression of the area of GA with OT-551 treatment (at concentrations of 0.3% and 0.45%) compared to placebo after 18 months.[8]

Table 1: Summary of Key Clinical Trial Findings for OT-551 in Geographic Atrophy

| Trial Design | Number of Participants | Dosage | Duration | Key Efficacy Outcomes | Safety | Reference |

| Phase II, Open-Label | 10 | 0.45% OT-551 TID | 2 years | Possible maintenance of BCVA in treated eyes; no significant effect on GA progression. | Well-tolerated with few adverse events. | [2][10] |

| Phase II, Randomized, Placebo-Controlled | 137 | 0.3% & 0.45% OT-551 QID | 18 months | No significant reduction in the progression of GA area compared to placebo. | Safe and well-tolerated. | [8] |

While the clinical trials did not meet their primary efficacy endpoints for slowing the progression of geographic atrophy, they did establish a favorable safety profile for topical OT-551.[2][8]

Experimental Protocols

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of OT-551 and its metabolites, adapted from standard procedures.

Objective: To determine the free radical scavenging capacity of the test compound.

Materials:

-

Test compounds (OT-551, Tempol-H)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cellular NF-κB Activity Assessment: Luciferase Reporter Assay

This protocol outlines a general procedure for measuring the effect of OT-551 on NF-κB activation in a cell-based assay.[11]

Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Test compound (OT-551 or Tempol-H).

-

NF-κB activator (e.g., TNF-α).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified period (e.g., 6 hours). Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from the unstimulated control.

Diagram: Experimental Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for assessing NF-κB inhibition.

Discussion and Future Directions

OT-551 hydrochloride represents a well-rationalized therapeutic approach targeting oxidative stress and inflammation in ophthalmic diseases. Its dual mechanism of action, centered on SOD mimicry and NF-κB inhibition, is well-supported by preclinical evidence. However, the translation of these promising mechanisms into clinical efficacy for geographic atrophy has proven challenging.

The discrepancy between the preclinical data and clinical outcomes may be attributable to several factors, including the complexity of GA pathophysiology, the challenges of topical drug delivery to the posterior segment of the eye, and the specific patient population studied.

Future research could explore alternative delivery methods to enhance the bioavailability of OT-551 in the retina, investigate its potential in other ophthalmic conditions driven by oxidative stress, or explore combination therapies that target multiple pathways in the disease process. The favorable safety profile of OT-551 suggests that it could be a valuable component of a multi-targeted therapeutic strategy.

References

-

Wong, W. T., Kam, W., Cunningham, D., et al. (2010). Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. Investigative Ophthalmology & Visual Science, 51(12), 6131–6139. Available at: [Link].

-

OT-551 - Dry AMD Topical. amdbook.org. Available at: [Link].

-

Drug tested for use in geographic atrophy. (2006). Ophthalmology Times. Available at: [Link].

-

Topical OT-551 for Treating Geographic Atrophy: Phase II Results. (2010). Investigative Ophthalmology & Visual Science, 51(13), 6416. Available at: [Link].

-

Wong, W. T., Kam, W., Cunningham, D., et al. (2010). Treatment of geographic atrophy by the topical administration of OT-551: results of a phase II clinical trial. PubMed. Available at: [Link].

-

What is Tempol used for? (2024). Patsnap Synapse. Available at: [Link].

-

Othera Pharmaceuticals. SPEEDA Edge. Available at: [Link].

-

Protection of Photoreceptors by Antioxidants OT–551and OT–674 in a Rat Model of Light–Induced Retinal Degeneration. (2006). Investigative Ophthalmology & Visual Science, 47(13), 363. Available at: [Link].

-

Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats. (2009). Experimental Eye Research, 88(5), 944-950. Available at: [Link].

-

Tempol, an Intracellular Antioxidant, Inhibits Tissue Factor Expression, Attenuates Dendritic Cell Function, and Is Partially Protective in a Murine Model of Cerebral Malaria. (2012). PLOS ONE, 7(3), e33403. Available at: [Link].

-

Tempol reduces the activation of nuclear factor-kappaB in acute inflammation. (2003). British Journal of Pharmacology, 140(5), 945–955. Available at: [Link].

-

Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link].

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155). Available at: [Link].

-

Differential tempol effects in prostatic cancer: angiogenesis and short- and long-term treatments. (2024). Journal of Molecular Histology, 55(3), 253-264. Available at: [Link].

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2008). Bioorganic & Medicinal Chemistry, 16(18), 8357–8366. Available at: [Link].

-

Tempol Mitigates Methotrexate-Induced Osteotoxicity via Oxidative Stress Modulation and MAPK Pathway Inhibition. (2025). Medical Science Monitor, 31, e944682. Available at: [Link].

-

Protective Effect of Tempol Against Hypoxia-Induced Oxidative Stress and Apoptosis in H9c2 Cells. (2018). Medical Science Monitor, 24, 8228–8236. Available at: [Link].

-

Original Article Tempol protect against hypoxia induced oxidative stress in PC12 cells. (2017). International Journal of Clinical and Experimental Medicine, 10(4), 6366-6375. Available at: [Link].

-

Antioxidant activity of Tempol derivatives measured by DPPH radical... ResearchGate. Available at: [Link].

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2010). Computational Biology and Chemistry, 34(1), 1-10. Available at: [Link].

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2018). Molecules, 23(3), 637. Available at: [Link].

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (2002). The Journal of Clinical Investigation, 109(3), 289–295. Available at: [Link].

Sources

- 1. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Tempol used for? [synapse.patsnap.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ovid.com [ovid.com]

- 5. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Tempol, an Intracellular Antioxidant, Inhibits Tissue Factor Expression, Attenuates Dendritic Cell Function, and Is Partially Protective in a Murine Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

OT-551 Hydrochloride for Geographic Atrophy Research: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of OT-551 hydrochloride, a disubstituted hydroxylamine with antioxidant properties, for researchers, scientists, and drug development professionals investigating therapeutic strategies for Geographic Atrophy (GA), the advanced, atrophic form of age-related macular degeneration (AMD). While OT-551 ultimately did not demonstrate efficacy in slowing the progression of GA in clinical trials, the story of its development and the methodologies used for its evaluation offer valuable insights for the ongoing search for effective treatments for this debilitating condition.

The Rationale for Targeting Oxidative Stress in Geographic Atrophy

Geographic Atrophy is characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE) cells, photoreceptors, and the underlying choriocapillaris.[1] While the precise etiology of GA is multifactorial, a significant body of evidence points to the central role of oxidative stress and inflammation in its pathogenesis. The high metabolic activity of the retina, coupled with constant light exposure, generates a substantial burden of reactive oxygen species (ROS). An imbalance between ROS production and the eye's antioxidant defenses leads to cellular damage, contributing to the degenerative processes seen in GA.

OT-551 was developed by Othera Pharmaceuticals to directly address this oxidative stress hypothesis.[2] It is a topically administered small molecule designed to penetrate the eye and exert antioxidant, anti-inflammatory, and anti-angiogenic effects.[2][3]

Mechanism of Action: A Dual Approach to Mitigating Retinal Damage

OT-551 is a prodrug that, upon intraocular administration, is converted by esterases to its active metabolite, Tempol-H (TP-H), a stable and membrane-permeable nitroxide.[4] The therapeutic potential of OT-551 stems from the multifaceted actions of Tempol-H.

Direct Antioxidant Activity: A Superoxide Dismutase Mimetic

The primary antioxidant mechanism of Tempol-H is its ability to act as a superoxide dismutase (SOD) mimetic.[5] It catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which is then detoxified by cellular enzymes like catalase and glutathione peroxidase. This direct scavenging of a key ROS helps to alleviate the oxidative burden on RPE cells.

Anti-inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a hallmark of GA. Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[6] Upon stimulation by oxidative stress or inflammatory cytokines, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

Preclinical studies have shown that Tempol can inhibit the activation of NF-κB.[7] This is achieved by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[7]

Preclinical Evaluation of OT-551: Methodologies and Findings

Prior to human trials, the efficacy of OT-551 was assessed in established preclinical models of retinal degeneration. A key model employed was the light-induced retinal damage model in rats, which recapitulates key features of oxidative stress-driven retinal injury.

In Vivo Model: Light-Induced Retinal Damage in Rats

The rationale for using the light-induced damage model is its ability to induce a synchronized and reproducible wave of photoreceptor and RPE cell death mediated by oxidative stress.[8] This allows for the robust evaluation of neuroprotective agents.

Representative Experimental Protocol:

-

Animal Model: Albino rats are used due to their susceptibility to light-induced retinal damage.

-

Drug Administration: OT-551 or its active metabolite, Tempol-H, is administered systemically (e.g., intraperitoneally) prior to light exposure. A vehicle control group is also included.

-

Light Exposure: Animals are exposed to a controlled, high-intensity white light (e.g., 2700 lux) for a defined period (e.g., 6 hours).[9]

-

Assessment of Retinal Damage:

-

Histology: After a recovery period, eyes are enucleated, sectioned, and stained (e.g., with hematoxylin and eosin). The number of RPE cell nuclei and the extent of RPE damage are quantified. A "RPE damage index" can be calculated as a percentage of the retinal section showing damage.[9]

-

Electroretinography (ERG): ERG can be performed to assess retinal function by measuring the electrical responses of the various cell types in the retina to a light stimulus.

-

Preclinical Findings:

Systemic administration of both OT-551 and Tempol-H demonstrated a protective effect on the RPE in the light-induced damage model.[9] Treatment with OT-551 resulted in a significant reduction in the loss of RPE cell nuclei and a lower RPE damage index compared to vehicle-treated animals.[9] Notably, OT-551 showed a greater protective effect than Tempol-H at equivalent doses.[9]

| Treatment Group | Dose (mg/kg) | Mean RPE Damage Index (%) - Inferior Hemisphere | Mean RPE Damage Index (%) - Superior Hemisphere |

| Water (Control) | - | ~45 | ~30 |

| Tempol-H | 100 | ~25 | ~20 |

| OT-551 | 10 | ~20 | ~15 |

| OT-551 | 50 | ~15 | ~10 |

| OT-551 | 100 | ~10 | <10 |

| Data adapted from a study on light-induced retinal damage in rats.[9] |

In Vitro Models: Assessing Antioxidant Efficacy in RPE Cells

In vitro studies using cultured human RPE cells, such as the ARPE-19 cell line, are invaluable for dissecting the cellular and molecular mechanisms of drug action. These models allow for the controlled induction of oxidative stress and the subsequent measurement of cellular responses.

Representative Experimental Workflow:

Detailed Protocol for Induction and Measurement of Oxidative Stress:

-

Cell Culture:

-

Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to reach approximately 80% confluency.

-

-

Pre-treatment with Test Compound:

-

Prepare various concentrations of OT-551 in serum-free medium.

-

Remove the culture medium from the cells and add the OT-551-containing medium. Incubate for a predetermined period (e.g., 24 hours).

-

-

Induction of Oxidative Stress:

-

Chemical Induction: Prepare fresh solutions of hydrogen peroxide (H₂O₂) in serum-free medium. A typical concentration range is 100 µM to 500 µM.[10]

-

Remove the pre-treatment medium, wash the cells with phosphate-buffered saline (PBS), and add the H₂O₂ solution. Incubate for a defined period (e.g., 4-24 hours).

-

-

Measurement of Intracellular ROS (DCFDA Assay):

-

After oxidative stress induction, remove the treatment medium and wash the cells with PBS.

-

Load the cells with 5 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C. DCFDA is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher levels of intracellular ROS.

-

-

Assessment of Cell Viability (MTT Assay):

-

After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

-

Clinical Development and Outcomes

Based on its promising preclinical profile, OT-551 advanced to Phase II clinical trials for the treatment of GA.[11][12]

Summary of a Phase II Clinical Trial (NCT00306488): [1][4][13]

-

Design: A single-center, open-label trial involving 10 participants with bilateral GA.[1][4]

-

Treatment: One eye was randomized to receive 0.45% OT-551 eye drops three times daily for 2 years, with the fellow eye serving as an untreated control.[1][4]

-

Primary Outcome Measure: Change in best-corrected visual acuity (BCVA) at 24 months.[1][4]

-

Secondary Outcome Measures: Changes in the area of GA, contrast sensitivity, and drusen area.[1][4]

Clinical Trial Results:

While OT-551 was found to be safe and well-tolerated, the clinical outcomes were disappointing.[1][4] A larger, multi-center, placebo-controlled Phase II trial (NCT00485394) also failed to show a significant benefit of OT-551 in reducing the progression of GA.[14]

| Outcome Measure | OT-551 Treated Eyes | Fellow (Untreated) Eyes | p-value |

| Mean Change in BCVA at 2 years (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |

| Change in Area of GA | No significant difference | No significant difference | N/A |

| Change in Contrast Sensitivity | No significant difference | No significant difference | N/A |

| Change in Drusen Area | No significant difference | No significant difference | N/A |

| Data from the single-center, open-label Phase II trial (NCT00306488).[1][4] |

The small, single-center study did show a statistically significant difference in the mean change in BCVA; however, this finding was not replicated in the larger study, and there were no significant effects on the anatomical progression of GA.[7][14] The authors of the studies concluded that OT-551, at the concentrations and mode of delivery tested, has limited or no benefit as a treatment for GA.[1][4][7]

Conclusion and Future Directions

The investigation of OT-551 hydrochloride for geographic atrophy underscores the complexity of treating this multifaceted disease. While the direct antioxidant and anti-inflammatory approach of OT-551 was mechanistically sound and supported by preclinical data, it did not translate into clinical efficacy in slowing the progression of the disease.

This outcome provides several key learning points for the research community:

-

The Multifactorial Nature of GA: Targeting a single pathway, such as oxidative stress, may be insufficient to halt the progression of a disease with complex genetic and environmental contributors.

-

Drug Delivery and Bioavailability: Achieving therapeutic concentrations of a topically administered drug in the posterior segment of the eye is a significant challenge. The lack of efficacy of OT-551 may be partly attributable to insufficient drug levels reaching the RPE and retina.

-

The Importance of Robust Preclinical Models: While the light-induced damage model is useful for studying acute oxidative stress, more chronic and multifactorial models of GA are needed to better predict clinical success.

The journey of OT-551, from a promising preclinical candidate to its eventual discontinuation for GA, serves as a valuable case study for drug development professionals. The experimental methodologies and the understanding of the targeted biological pathways remain relevant and can inform the development of the next generation of therapeutics for this sight-threatening condition.

References

-

Ophthalmology Times. (2006). Drug tested for use in geographic atrophy. [Link]

-

ClinicalTrials.gov. (2020). OT-551 Antioxidant Eye Drops to Treat Geographic Atrophy in Age-Related Macular Degeneration. NCT00306488. [Link]

-

amdbook.org. OT-551 - Dry AMD Topical. [Link]

-

Wong, W. T., et al. (2010). Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. Investigative Ophthalmology & Visual Science, 51(12), 6131–6139. [Link]

-

ARVO Journals. (2010). Topical Administration of Anti-Oxidant, OT-551 for the Treatment of Geographic Atrophy: Results of a Phase I/II Clinical Trial. [Link]

-

Wikipedia. NF-κB. [Link]

-

PubMed. (2010). Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats. [Link]

-

PubMed. (2002). Tempol reduces the activation of nuclear factor-kappaB in acute inflammation. [Link]

-

SPEEDA Edge. Othera Pharmaceuticals. [Link]

-

ClinicalTrials.Veeva. (2020). OT-551 Antioxidant Eye Drops to Treat Geographic Atrophy in Age-Related Macular Degeneration. [Link]

-

PubMed. (2012). Light damage as a model of retinal degeneration. [Link]

-

Healio. (2013). Researchers delve into role of nutritional supplements in AMD treatment. [Link]

-

PubMed. (2010). Treatment of geographic atrophy by the topical administration of OT-551: results of a phase II clinical trial. [Link]

-

ResearchGate. (2010). Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. [Link]

-

ARVO Journals. (2010). Topical OT-551 for Treating Geographic Atrophy: Phase II Results. [Link]

-

Healio. (2010). Topical geographic atrophy drug may have limited treatment benefit. [Link]

-

Ophthalmology Times. (2007). Othera Pharmaceuticals, NEI begin dry AMD study. [Link]

-

PubMed Central. (2019). A Review of Current and Future Management of Geographic Atrophy. [Link]

-

PubMed Central. (2022). A Clinical and Preclinical Assessment of Clinical Trials for Dry Age-Related Macular Degeneration. [Link]

-

PubMed Central. (2013). Dynamics of H2O2 Availability to ARPE-19 Cultures in Models of Oxidative Stress. [Link]

-

PubMed Central. (2018). Salidroside prevents hydroperoxide‑induced oxidative stress and apoptosis in retinal pigment epithelium cells. [Link]

-

PubMed Central. (2019). Challenges in studying geographic atrophy (GA) age-related macular degeneration: the potential of a new mouse model with GA-like features. [Link]

-

MDPI. (2021). The Cyclic Nitroxide TEMPOL Ameliorates Oxidative Stress but Not Inflammation in a Cell Model of Parkinson's Disease. [Link]

-

Frontiers. (2023). Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells. [Link]

Sources

- 1. Oxidative Stress Induces Senescence in Cultured RPE Cells [openneurologyjournal.com]

- 2. White Light Damage-Induced Retinal Degeneration - Experimentica [experimentica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tempol Mitigates Methotrexate-Induced Osteotoxicity via Oxidative Stress Modulation and MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light damage as a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inflammation induced by increased frequency of intermittent hypoxia is attenuated by tempol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Tempol-H as an Active Metabolite of OT-551: A Technical Guide for Ocular Drug Development

Introduction

The relentless progression of retinal degenerative diseases, such as the geographic atrophy (GA) form of age-related macular degeneration (AMD), presents a formidable challenge in ophthalmology. A key pathological driver in these conditions is oxidative stress, which inflicts cumulative damage on the retinal pigment epithelium (RPE) and photoreceptors. This has spurred the development of targeted antioxidant therapies. Among these, OT-551, a lipophilic prodrug, has been investigated for its potential to deliver the potent antioxidant, Tempol-H, to the posterior segment of the eye. This technical guide provides an in-depth exploration of the conversion of OT-551 to its active metabolite, Tempol-H, its mechanism of action, preclinical and clinical evidence, and the analytical methodologies required for its study.

From Prodrug to Potent Antioxidant: The Conversion of OT-551

OT-551 (1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride) was rationally designed as a prodrug to enhance the ocular bioavailability of its active metabolite, Tempol-H (1,4-dihydroxy-2,2,6,6-tetramethylpiperidine).[1][2][3] The lipophilic nature of OT-551 facilitates its penetration through the cornea and other ocular tissues following topical administration.[4][5] Once within the eye, intraocular esterases cleave the cyclopropanecarbonyloxy group from OT-551, releasing the hydrophilic and highly active Tempol-H.[2][4]

Mechanism of Action: Quenching the Fires of Oxidative Stress

The therapeutic efficacy of Tempol-H stems from its potent antioxidant properties, primarily its ability to function as a superoxide dismutase (SOD) mimetic.[3] It directly scavenges superoxide radicals (O₂⁻), converting them into less harmful hydrogen peroxide (H₂O₂), which is subsequently neutralized by cellular enzymes like catalase. This action mitigates the formation of highly damaging reactive oxygen species (ROS) such as the hydroxyl radical (•OH).[3]

A crucial aspect of Tempol-H's protective mechanism likely involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6][7] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] While direct evidence for Tempol-H-mediated Nrf2 activation in retinal cells is still emerging, the established link between antioxidants and Nrf2 signaling in RPE cells provides a strong rationale for this being a key component of its protective effects against the chronic oxidative stress implicated in geographic atrophy.[6][7][8]

Preclinical Evidence of Retinal Protection

Preclinical studies in animal models have provided a strong rationale for the clinical investigation of OT-551. A key study in albino rats demonstrated that systemic administration of both OT-551 and its active metabolite, Tempol-H, afforded protection to retinal pigment epithelial cells against acute light-induced damage.[2][9] In this model, OT-551 was found to provide greater protection than Tempol-H at equivalent doses, a finding that may be attributable to superior bioavailability and cellular penetration of the prodrug formulation.[9]

Table 1: Summary of Preclinical Efficacy in a Rat Model of Light-Induced Retinal Damage

| Treatment Group | RPE Damage Index (%) - Inferior Hemisphere | RPE Damage Index (%) - Superior Hemisphere |

| Water (Control) | High | High |

| OT-551 (25 mg/kg) | Significantly Lower than Control | Significantly Lower than Control |

| OT-551 (50 mg/kg) | Significantly Lower than Control | Significantly Lower than Control |

| OT-551 (100 mg/kg) | Significantly Lower than Control | Significantly Lower than Control |

| Tempol-H (100 mg/kg) | Lower than Control | Lower than Control |

Data adapted from Tanito et al., 2010.[2]

Clinical Investigation in Geographic Atrophy

The promising preclinical data led to the clinical evaluation of a topical formulation of OT-551 for the treatment of geographic atrophy. A Phase II, single-center, open-label clinical trial (NCT00306488) investigated the safety and preliminary efficacy of 0.45% OT-551 eye drops administered three times daily for two years in patients with bilateral GA.[4][10]

The study demonstrated that topical OT-551 was well-tolerated with few adverse events.[4] A notable finding was a statistically significant preservation of best-corrected visual acuity (BCVA) in the treated eyes compared to the untreated fellow eyes.[4][5] However, the study did not find a significant difference in the progression of the GA lesion area between the treated and fellow eyes.[4]

A separate randomized, double-masked, placebo-controlled Phase II trial (NCT00485394) was also conducted.

Table 2: Key Efficacy Outcomes from the Phase II Open-Label Trial (NCT00306488) at 24 Months

| Efficacy Outcome | Treated Eye | Fellow Eye | p-value |

| Mean Change in BCVA (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 |

| Loss of ≥15 letters | 1 of 10 eyes | 3 of 10 eyes | - |

Data from Wong et al., 2010.[4]

Methodology for Research and Development

Synthesis of OT-551

While the exact synthesis protocol used by the manufacturer is proprietary, a plausible synthetic route for OT-551 can be derived from the chemical literature on related piperidine derivatives. The synthesis would likely involve the esterification of Tempol-H (1,4-dihydroxy-2,2,6,6-tetramethylpiperidine) with cyclopropanecarbonyl chloride, followed by conversion to the hydrochloride salt.

Ocular Pharmacokinetic Studies

A critical aspect of developing any topical ocular drug is understanding its pharmacokinetic profile within the eye. While specific ocular pharmacokinetic data for OT-551 and Tempol-H are not publicly available, such studies are essential.[4][5] A typical experimental design would involve:

-

Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacokinetics.

-

Dosing: Administration of a single topical dose of OT-551 to the rabbit eye.

-

Sample Collection: Collection of aqueous humor and vitreous humor at multiple time points post-dose. Retinal and choroidal tissues would also be harvested.

-

Bioanalysis: Quantification of OT-551 and Tempol-H concentrations in the collected matrices using a validated bioanalytical method, such as LC-MS/MS.

-

Parameter Calculation: Determination of key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) in each ocular compartment.

Representative Bioanalytical Protocol for Quantification of OT-551 and Tempol-H

The following is a representative LC-MS/MS protocol for the simultaneous quantification of OT-551 and Tempol-H in ocular matrices. Note: This protocol is a template and would require full validation according to regulatory guidelines (e.g., FDA, EMA) for these specific analytes and matrices.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of ocular matrix (e.g., aqueous humor, retinal homogenate), add 20 µL of an internal standard solution (e.g., a deuterated analog of OT-551 or Tempol-H).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for OT-551, Tempol-H, and the internal standard.

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| OT-551 | [M+H]⁺ | Specific fragment |

| Tempol-H | [M+H]⁺ | Specific fragment |

| Internal Standard | [M+H]⁺ | Specific fragment |

Exact m/z values would need to be determined through infusion and optimization experiments.

Conclusion and Future Directions

OT-551 represents a well-conceived prodrug strategy for delivering the potent antioxidant Tempol-H to the posterior segment of the eye. The mechanism of action, centered on the mitigation of oxidative stress through ROS scavenging and likely activation of the Nrf2 pathway, directly addresses a core pathological process in geographic atrophy. While a Phase II clinical trial demonstrated a positive effect on visual acuity, it did not show a reduction in lesion growth, suggesting that further optimization of the formulation, concentration, or delivery method may be necessary.[4]

For researchers and drug development professionals, several key areas warrant further investigation. The lack of publicly available, detailed ocular pharmacokinetic data for OT-551 and Tempol-H is a significant knowledge gap that needs to be filled to optimize dosing and delivery strategies. Furthermore, a definitive elucidation of the role of the Nrf2 pathway in the protective effects of Tempol-H in retinal cells could provide valuable insights into its mechanism and identify biomarkers for patient response. The development and publication of a validated, high-sensitivity bioanalytical method would be invaluable to the research community to facilitate these future studies. Ultimately, while OT-551 in its tested formulation did not meet all efficacy endpoints, the underlying principle of delivering Tempol-H to the retina remains a promising therapeutic strategy for combating oxidative stress-driven retinal diseases.

References

-

Zaragoza, C., et al. (2021). Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells. Oxidative Medicine and Cellular Longevity, 2021, 4053276. [Link]

-

Sachdeva, M. M., & Cano, M. (2014). Involvement of Nrf2 in Ocular Diseases. Journal of Ophthalmology, 2014, 852036. [Link]

-

Catanzaro, M., et al. (2021). Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway. Cells, 10(10), 2635. [Link]

-

Wong, W. T., et al. (2010). Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. Investigative Ophthalmology & Visual Science, 51(12), 6131–6139. [Link]

-

Wong, W. T., et al. (2009). Topical Administration of Anti-Oxidant, OT-551 for the Treatment of Geographic Atrophy: Results of a Phase I/II Clinical Trial. Investigative Ophthalmology & Visual Science, 50(13), 3046. [Link]

-

PubMed. (2010). Treatment of geographic atrophy by the topical administration of OT-551: results of a phase II clinical trial. Investigative Ophthalmology & Visual Science. [Link]

-

Catanzaro, M., et al. (2021). Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway. PubMed. [Link]

-

ClinicalTrials.gov. (2020). OT-551 Antioxidant Eye Drops to Treat Geographic Atrophy in Age-Related Macular Degeneration. National Institutes of Health Clinical Center (CC). [Link]

-

Zhao, Z., et al. (2012). Age-Related Retinopathy in NRF2-Deficient Mice. PLoS ONE, 7(4), e35330. [Link]

-

Wu, J., et al. (2014). Current Therapeutic Development for Atrophic Age-related Macular Degeneration. Journal of Clinical & Experimental Ophthalmology, 5(4), 346. [Link]

-

amdbook.org. OT-551 - Dry AMD Topical. [Link]

-

Tanito, M., et al. (2010). Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats. Experimental Eye Research, 91(1), 111-114. [Link]

-

Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 114, 233-239. [Link]

-

Ruponen, M., et al. (2021). Partitioning and Spatial Distribution of Drugs in Ocular Surface Tissues. Pharmaceutics, 13(11), 1858. [Link]

-

PubMed. (2021). Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway. [Link]

-

Acharya, S., et al. (2023). Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future. Biomedicines, 11(11), 2959. [Link]

-

Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

-

Focà, M. C., et al. (2018). Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target. Frontiers in Pharmacology, 9, 1282. [Link]

-

Catanzaro, M., et al. (2020). Nrf2-pathway activation in wild type ARPE-19 cells under different stress conditions. ResearchGate. [Link]

-

Chan, K., & Kwong, M. (2022). The Role of Nrf2/sMAF Signalling in Retina Ageing and Retinal Diseases. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

PubMed. (2013). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. [Link]

-

Del Amo, E. M., et al. (2017). Comprehensive Pharmacokinetic Evaluation of High Melanin Binder Levofloxacin in Rabbits Shows Potential of Topical Eye Drops for Posterior Segment Treatment. Investigative Ophthalmology & Visual Science, 58(1), 103-112. [Link]

-

Tanito, M., et al. (2010). Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats. PubMed. [Link]

-

ResearchGate. (2010). Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. [Link]

-

Wong, W. T., et al. (2009). Topical Administration of Anti-Oxidant, OT-551 for the Treatment of Geographic Atrophy: Results of a Phase I/II Clinical Trial. Investigative Ophthalmology & Visual Science. [Link]

-

Peters, S., et al. (2013). Investigating retinal toxicity of tempol in a model of isolated and perfused bovine retina. Graefe's Archive for Clinical and Experimental Ophthalmology, 251(8), 1935-1941. [Link]

-

ClinicalTrials.gov. A Study to Assess the Efficacy and Safety of FORE8394 in Participants With Cancer Harboring BRAF Alterations. [Link]

-

ClinicalTrials.gov. A Study To Evaluate The Efficacy And Safety Of Ifinatamab Deruxtecan (I-DXd) In Subjects With Recurrent Or Metastatic Solid Tumors (IDeate-PanTumor02). [Link]

-

Ocular Therapeutix, Inc. (2010). Topical OT-551 for Treating Geographic Atrophy: Phase II Results. Investigative Ophthalmology & Visual Science. [Link]

-

ClinicalTrials.gov. A Study of MHB009C in Patients With Advanced Solid Tumors. [Link]

-

ClinicalTrials.gov. To Evaluate the Tolerability and Pharmacokinetics of TQB2101 for Injection in Patients With Advanced Malignant Tumors. [Link]

-

Gordon, W. C., et al. (2023). Mass spectrometry molecular imaging of periphery and macula photoreceptors of human retinal degeneration. Investigative Ophthalmology & Visual Science. [Link]

-

ClinicalTrials.gov. Switching to the IL-23 Inhibitor Guselkumab for People With Active IBD Who Previously Used Ustekinumab (SHIFT-IBD). [Link]

-

ResearchGate. (2023). Elemental mass spectrometry to study metallo-transcriptomic changes during the in vitro degeneration of the retinal pigment epithelium. [Link]

-

ClinicalTrials.gov. A Study to Assess the Efficacy and Safety of FORE8394 in Participants With Cancer Harboring BRAF Alterations. [Link]

-

ClinicalTrials.gov. A Phase 3 Safety and Efficacy Study of Intravitreal Administration of Zimura (Complement C5 Inhibitor). [Link]

-

ResearchGate. (2013). Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). [Link]

-

Clinical Trials. (2018). Statistical Analysis Plan. [Link]

-

ResearchGate. (2021). Summary Statistics of the Database. [Link]

Sources

- 1. Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Temporary Upregulation of Nrf2 by Naringenin Alleviates Oxidative Damage in the Retina and ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Nrf2 in Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protection of retinal pigment epithelium by OT-551 and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of geographic atrophy by the topical administration of OT-551: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Interplay of OT-551 and the NF-κB Signaling Pathway in Retinal Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Age-related macular degeneration (AMD) and diabetic retinopathy represent leading causes of irreversible blindness, with chronic inflammation and oxidative stress being central to their pathogenesis.[1][2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of these processes within retinal cells.[3][4] Consequently, targeting the NF-κB pathway presents a compelling therapeutic strategy.[5][6] OT-551, a disubstituted hydroxylamine with antioxidant properties, has been investigated for its potential to treat the "dry" or atrophic form of AMD, known as geographic atrophy (GA).[7][8] Preclinical data suggests OT-551 may act as a downregulator of NF-κB, providing a mechanistic rationale for its use in inflammatory retinal diseases.[9]

This technical guide serves as a resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the NF-κB pathway's role in retinal health and disease, summarizes the current understanding of OT-551, and, most critically, offers a detailed experimental framework with step-by-step protocols to rigorously investigate the hypothesis that OT-551 modulates NF-κB signaling in retinal cells. The methodologies described herein are designed as a self-validating system, combining biochemical, immunocytochemical, and functional assays to ensure robust and reproducible findings.

Part 1: The NF-κB Signaling Pathway in Retinal Pathophysiology

The Central Role of NF-κB in Retinal Inflammation and Degeneration

The retina's neurovascular unit, comprising photoreceptors, retinal pigment epithelium (RPE), glial cells (microglia and Müller cells), and vascular endothelium, maintains a delicate homeostasis.[10] Pathological stimuli, including oxidative stress, advanced glycation end-products (AGEs), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), can disrupt this balance and activate the NF-κB pathway.[5][6]

In retinal cells, dysregulated NF-κB activation is a common pathogenic event. It triggers the transcription of a cascade of pro-inflammatory genes, including cytokines, chemokines (like CCL2/MCP-1), and adhesion molecules, which recruit immune cells and perpetuate a state of chronic inflammation.[11][12] This inflammatory milieu contributes directly to RPE dysfunction, photoreceptor apoptosis, and the breakdown of the blood-retinal barrier, hallmarks of diseases like AMD and diabetic retinopathy.[2][6] Furthermore, NF-κB-driven upregulation of factors like Vascular Endothelial Growth Factor (VEGF) can promote the abnormal angiogenesis seen in neovascular ("wet") AMD.[4][6]

The Canonical NF-κB Signaling Cascade

The most common route of NF-κB activation is the canonical pathway. In quiescent cells, NF-κB dimers (typically a heterodimer of p65/RelA and p50 subunits) are held inactive in the cytoplasm, bound to an inhibitor protein called IκBα.[13]

Upon stimulation by an agent like TNF-α, the following cascade ensues:

-

Receptor Activation: The stimulus engages its cell surface receptor, leading to the recruitment of adaptor proteins.

-

IKK Complex Activation: This triggers the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[13]

-

p65/p50 Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit.

-

Gene Transcription: The freed p65/p50 heterodimer translocates into the nucleus, binds to specific κB DNA motifs in the promoter regions of target genes, and initiates their transcription.[14]

This cascade represents a critical control point for the inflammatory response in the retina.

Part 2: OT-551: A Modulator of Oxidative Stress and Inflammatory Signaling

Mechanism of Action

OT-551 is a lipophilic, disubstituted hydroxylamine formulated for topical administration as an eye drop.[7] Its lipophilic nature is designed to allow it to penetrate the cornea and access the retina.[7] Nonclinical pharmacokinetic studies have shown that intraocular esterases convert OT-551 into its active metabolite, Tempol-H (TP-H).[7] The primary mechanism of OT-551 is attributed to its antioxidant properties, which are crucial for counteracting the oxidative stress implicated in retinal diseases like AMD.[7][15]

Beyond its general antioxidant activity, OT-551 has been specifically described as a small molecule that downregulates the overexpression of the NF-κB protein complex.[9] This suggests a more targeted anti-inflammatory action. The hypothesis is that by reducing the upstream oxidative stress that often triggers NF-κB, and potentially through more direct interactions with the pathway, OT-551 can suppress the downstream inflammatory cascade.

Summary of Clinical Investigation in Geographic Atrophy (GA)

OT-551 has been evaluated in Phase II clinical trials for its safety and efficacy in treating GA, an advanced form of dry AMD.[7][8] The trials aimed to determine if OT-551 could slow the progression of atrophic lesions.[16]

| Trial Identifier & Key Finding | Study Design | Efficacy Outcomes | Safety Outcome |

| NCT00306488 [7][17] | Single-center, open-label; 10 participants with bilateral GA. One eye received 0.45% OT-551 TID for 2 years, fellow eye served as control. | Primary: Change in Best Corrected Visual Acuity (BCVA). Mean change at 2 years was +0.2 letters in treated eyes vs. -11.3 letters in fellow eyes (P=0.0259). Secondary: No significant difference in GA lesion growth or other measures. | Well-tolerated with few adverse events and no serious adverse effects.[7][17] |

| Multi-center Trial [16] | Randomized, double-masked, placebo-controlled; 137 subjects. Compared 0.3% & 0.45% OT-551 QID vs. vehicle placebo for up to 2 years. | No statistically significant reduction in the progression of GA area was observed in the OT-551 groups compared to placebo at 18 months. | Concentrations up to 0.45% appeared safe when dosed 4 times daily.[16] |

Expertise & Insight: The clinical data presents a nuanced picture. While a small, open-label study suggested a potential benefit in preserving visual acuity, a larger, placebo-controlled trial did not show an effect on the anatomical progression of GA.[7][16][18] This discrepancy underscores the critical need for further mechanistic studies. Elucidating whether OT-551 robustly engages the NF-κB pathway in retinal cells in vitro is a logical and essential step to validate its proposed mechanism of action and inform future development.

Part 3: Experimental Framework for Investigating OT-551's Effect on NF-κB Signaling

Objective and Workflow

The core objective is to determine if OT-551 can inhibit TNF-α-induced NF-κB activation in a human RPE cell line. This framework employs a multi-pronged approach to create a self-validating system, where biochemical data is corroborated by visual evidence and a functional readout.

Sources

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. NF-κB activation in retinal microglia is involved in the inflammatory and neovascularization signaling in laser-induced choroidal neovascularization in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ophthalmologytimes.com [ophthalmologytimes.com]

- 9. OT-551 - Dry AMD Topical | amdbook.org [amdbook.org]

- 10. Retinal glia and NF-κB in diabetic retinopathy pathogenesis - Park - Annals of Translational Medicine [atm.amegroups.org]

- 11. medrxiv.org [medrxiv.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Treatment of geographic atrophy by the topical administration of OT-551: results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Topical geographic atrophy drug may have limited treatment benefit [healio.com]

In Vitro Antioxidant Properties of OT-551 Hydrochloride: A Technical Guide for Researchers

Introduction: The Rationale for Investigating OT-551 Hydrochloride as an Antioxidant

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including several debilitating ocular conditions. In the intricate and highly metabolic environment of the eye, particularly the retina, the constant exposure to light and high oxygen tension makes it exceptionally vulnerable to oxidative damage. This has been implicated in the progression of age-related macular degeneration (AMD) and the formation of cataracts.

OT-551 hydrochloride is a novel small molecule investigational drug that has garnered significant interest for its potential therapeutic effects in ophthalmology. Chemically, it is a disubstituted hydroxylamine, a class of compounds recognized for their antioxidant properties. OT-551 is designed as a lipophilic prodrug that, upon administration, is believed to readily penetrate ocular tissues.[1] Within the eye, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H).[1]

The therapeutic potential of OT-551 lies in the antioxidant activity of both the parent compound and its active metabolite, which possess active hydroxylamine groups. These functional groups are capable of directly interacting with and neutralizing free radicals, thereby terminating the chain reactions of oxidative damage.[1] Preclinical and clinical investigations have explored OT-551 for the treatment of geographic atrophy, an advanced form of dry AMD, and for the prevention of cataract progression.[1][2][3][4][5][6][7] The scientific rationale for these studies is grounded in the hypothesis that by mitigating oxidative stress, OT-551 can protect vital ocular cells, such as retinal pigment epithelial (RPE) cells and photoreceptors, from degeneration.[6]

This technical guide provides a comprehensive overview of the methodologies to assess the in vitro antioxidant properties of OT-551 hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the antioxidant capacity of this and similar compounds. The guide will delve into the core principles of key antioxidant assays, provide detailed experimental protocols, and explore the underlying signaling pathways modulated by antioxidants in the context of ocular health.

Chemical Profile of OT-551 Hydrochloride

A thorough understanding of the physicochemical properties of OT-551 is fundamental to designing and interpreting in vitro studies.

| Property | Value | Source |

| Chemical Name | 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyloxy cyclopropanecarboxylate hydrochloride | Inferred from Structure |

| Molecular Formula | C₁₃H₂₃NO₃·HCl | [8] |

| Molecular Weight | 277.8 g/mol (hydrochloride salt) | [8] |

| Structure | A piperidine derivative with a hydroxylamine functional group. | [9] |

| Mechanism of Action | Prodrug converted to the active metabolite Tempol-H. Both compounds act as antioxidants by terminating free radical reactions via their hydroxylamine groups. | [1] |

Part 1: Acellular In Vitro Antioxidant Capacity Assays

Acellular assays are a crucial first step in characterizing the direct antioxidant potential of a compound by measuring its ability to scavenge synthetic free radicals in a controlled chemical environment. These assays are relatively high-throughput and provide a foundational understanding of a molecule's intrinsic radical-scavenging capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of OT-551 hydrochloride and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of OT-551, positive control, or methanol (as a blank).

-

Add 100 µL of the DPPH stock solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

Plot the percentage of scavenging against the concentration of OT-551 to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Illustrative Data Presentation:

| Compound | IC₅₀ (µM) - Representative Data |

| OT-551 Hydrochloride | 75 |

| Tempol-H | 50 |

| Trolox (Positive Control) | 25 |

Note: The data presented are illustrative and serve as an example of expected outcomes based on the antioxidant nature of hydroxylamines.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant capacity. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of OT-551 hydrochloride and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each concentration of OT-551, positive control, or blank.

-

Add 190 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. The ORAC assay is considered to be more biologically relevant than DPPH and ABTS assays as it utilizes a peroxyl radical, a common ROS in biological systems.[11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

-

Prepare a stock solution of AAPH in the same buffer.

-

Prepare a series of concentrations of OT-551 hydrochloride and a positive control (Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of each concentration of OT-551, positive control, or buffer (blank) to the wells.

-

Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

-

Express the results as Trolox Equivalents (TE) by comparing the net AUC of the sample to a standard curve of Trolox.

-

Part 2: Cellular In Vitro Antioxidant Assays

While acellular assays are valuable for initial screening, cellular assays provide a more biologically relevant assessment of an antioxidant's efficacy. These assays account for factors such as cell uptake, metabolism, and interaction with endogenous antioxidant systems.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cultured cells and deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to reduce the fluorescence intensity indicates its cellular antioxidant activity.

Experimental Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., human retinal pigment epithelial cells - ARPE-19) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Loading and Treatment:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with various concentrations of OT-551 hydrochloride and the DCFH-DA probe.

-

After the incubation period, wash the cells to remove the excess probe and compound.

-

-

Induction of Oxidative Stress and Measurement:

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).

-

Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Quantify the antioxidant activity by calculating the area under the fluorescence-time curve.

-

Express the results as a percentage of inhibition of ROS production compared to the control (cells treated with the ROS generator alone).

-

Illustrative Data Presentation:

| Compound | Concentration (µM) | Cellular Antioxidant Activity (% Inhibition) - Representative Data |

| OT-551 Hydrochloride | 10 | 25 |

| 50 | 65 | |

| 100 | 85 | |

| Quercetin (Positive Control) | 10 | 30 |

| 50 | 70 | |

| 100 | 90 |

Note: The data presented are illustrative and serve as an example of expected outcomes.

Part 3: Mechanistic Insights - Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, potent antioxidants often exert their protective effects by modulating intracellular signaling pathways that govern the cellular response to oxidative stress. For a comprehensive understanding of OT-551's in vitro antioxidant properties, it is crucial to investigate its impact on these key pathways.

The Nrf2-ARE Pathway: Upregulating Endogenous Antioxidant Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[8][12] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Investigating the Effect of OT-551 on the Nrf2-ARE Pathway:

-

Western Blot Analysis: To assess the activation of the Nrf2 pathway, treat retinal cells (e.g., ARPE-19) with OT-551 and measure the protein levels of nuclear Nrf2 and downstream targets like HO-1 and NQO1.

-

Quantitative PCR (qPCR): To evaluate the transcriptional upregulation of Nrf2 target genes, measure the mRNA levels of HO-1, NQO1, and GCLC in OT-551-treated cells.

-

ARE-Luciferase Reporter Assay: To directly measure the activation of the ARE, use a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with OT-551 would indicate activation of this protective pathway.

Diagram of the Nrf2-ARE Signaling Pathway:

Caption: Nrf2-ARE pathway activation by OT-551.

The NF-κB Pathway: Attenuating Pro-inflammatory Responses

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in inflammation, immunity, and cell survival.[2][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκBs. Various stimuli, including oxidative stress, can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[1] By reducing oxidative stress, antioxidants like OT-551 can potentially inhibit the activation of the NF-κB pathway, thereby mitigating inflammatory responses that contribute to tissue damage in ocular diseases.

Investigating the Effect of OT-551 on the NF-κB Pathway:

-

Western Blot Analysis: Assess the effect of OT-551 on the phosphorylation of IKK and IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB in retinal cells stimulated with an inflammatory agent (e.g., TNF-α or LPS).

-

ELISA: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant of stimulated cells treated with OT-551.

-

NF-κB Reporter Assay: Utilize a cell line with a luciferase reporter construct driven by an NF-κB response element to quantify the inhibitory effect of OT-551 on NF-κB transcriptional activity.

Diagram of the NF-κB Signaling Pathway:

Caption: Inhibition of NF-κB signaling by OT-551.

Conclusion and Future Directions

The in vitro evaluation of OT-551 hydrochloride's antioxidant properties is a critical step in elucidating its mechanism of action and therapeutic potential for oxidative stress-related ocular diseases. The methodologies outlined in this guide, from fundamental acellular assays to more complex cellular and mechanistic studies, provide a robust framework for a comprehensive assessment. The ability of OT-551 to not only directly scavenge free radicals but also to modulate key cellular defense and inflammatory pathways, such as Nrf2-ARE and NF-κB, underscores its potential as a multi-faceted therapeutic agent.

Future in vitro research could explore the long-term effects of OT-551 on cellular senescence and mitochondrial function in retinal cells under chronic low-grade oxidative stress. Furthermore, co-culture models of different retinal cell types could provide deeper insights into the intercellular protective effects of this compound. A thorough in vitro characterization will continue to provide the foundational knowledge necessary to guide the ongoing and future clinical development of OT-551 hydrochloride and other novel antioxidants for the treatment of debilitating eye diseases.

References

-

Nwachukwu, I. D., Amini Sarteshnizi, R., Udenigwe, C. C., & Aluko, R. E. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865. [Link]

-

Gong, L., Deng, M., Sun, S., Feng, H., Xiao, Y. M., & Li, D. W. (2007). Oxidative Stress Activates Multiple Signaling Pathways to Induce Apoptosis of Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 48(13), 5056-5056. [Link]

-